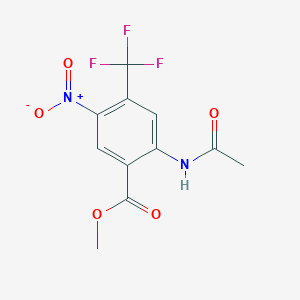
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
Description
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is a complex organic compound with a unique structure that includes acetylamino, nitro, and trifluoromethyl groups attached to a benzoic acid methyl ester backbone
Propriétés
Numéro CAS |
875155-20-7 |
|---|---|
Formule moléculaire |
C11H9F3N2O5 |
Poids moléculaire |
306.19 g/mol |
Nom IUPAC |
methyl 2-acetamido-5-nitro-4-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C11H9F3N2O5/c1-5(17)15-8-4-7(11(12,13)14)9(16(19)20)3-6(8)10(18)21-2/h3-4H,1-2H3,(H,15,17) |
Clé InChI |
SWQUOVJEZHZIGX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])C(F)(F)F |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester typically involves multiple steps. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by acetylation to add the acetylamino group. The trifluoromethyl group is usually introduced through a halogen exchange reaction. Finally, esterification is performed to obtain the methyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The acetylamino group can be hydrolyzed to yield the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group.
Applications De Recherche Scientifique
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and trifluoromethyl groups can influence the compound’s binding affinity and specificity, while the acetylamino group can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- 2-Acetylamino-5-nitro-benzoic acid methyl ester
- 2-Acetylamino-4-trifluoromethyl-benzoic acid methyl ester
Uniqueness
2-Acetylamino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it distinct from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


